4-(4-Fluorophenyl)-2-pyrimidinethiol - 155957-43-0

4-(4-Fluorophenyl)-2-pyrimidinethiol

Catalog Number: EVT-376242
CAS Number: 155957-43-0
Molecular Formula: C10H7FN2S
Molecular Weight: 206.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone

Compound Description: (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone is a substituted thiophene derivative. Thiophenes are five-membered, sulfur-containing heterocyclic aromatic rings. Substituted thiophenes have shown a wide range of biological activities, including antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal effects []. Polymeric thiophenes also have applications in material science, such as in thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells [].

1-(4-Fluorophenyl)-2-(naphthalen-1-yl)-4, 5-diphenyl-1H-imidazole [FNDI]

Compound Description: 1-(4-Fluorophenyl)-2-(naphthalen-1-yl)-4, 5-diphenyl-1H-imidazole (FNDI) is an imidazole derivative that has been investigated for its fluorescence enhancement properties when bound to iron oxide (Fe2O3) nanoparticles []. FNDI and its iron oxide nanoparticle complex exhibit enhanced fluorescence compared to the bare imidazole molecule, suggesting potential applications in sensing and imaging [].

2-(4-Fluorophenyl)-2-(4-fluorophenylamino)acetonitrile

Compound Description: 2-(4-Fluorophenyl)-2-(4-fluorophenylamino)acetonitrile is a fluorinated α-aminonitrile compound []. Its crystal structure, spectral properties, and chemical reactivity have been studied both experimentally and theoretically []. Notably, this compound exhibits potential inhibitory activity against indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, as demonstrated by molecular docking studies [].

2-Acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide (Impurity 18)

Compound Description: This compound was identified as an impurity during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the synthesis of Atorvastatin []. Atorvastatin belongs to the drug class of statins and is commonly prescribed to lower cholesterol levels in the blood [].

2-(2-(3-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide (Impurity 19)

Compound Description: Similar to Impurity 18, this compound was also identified as an impurity during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide [], an intermediate in the synthesis of Atorvastatin. Its presence as an impurity highlights the potential for similar compounds to form during the synthesis of Atorvastatin and its intermediates [].

N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

Compound Description: BMS-777607 is a potent and selective inhibitor of the Met kinase superfamily, which plays a crucial role in cancer cell growth and survival []. It demonstrated significant antitumor activity in preclinical studies, leading to its advancement into phase I clinical trials [].

[1,2-Diamino-1-(4-fluorophenyl)alkanol]dichloridoplatinum(II) complexes

Compound Description: These are a series of platinum(II) complexes containing 1,2-diamino-1-(4-fluorophenyl)alkanol ligands []. These complexes were designed as potential anticancer agents with improved pharmacological profiles compared to cisplatin []. The introduction of the hydroxyl group aimed to enhance water solubility and reduce lipophilicity, leading to more favorable pharmacokinetic properties []. The study evaluated their cellular uptake, cytotoxicity against various cancer cell lines, and cross-resistance to cisplatin [].

8-Substituted-2-carboxy-4-(4-chlorophenyl and 4-bromophenyl)-2,3-dihydro-1,5-benzothiazepines

Compound Description: These compounds represent a series of substituted benzothiazepines synthesized by reacting 5-substituted-2-aminobenzenethiols with δ-(4-chlorobenzoyl)- or δ-(4-bromobenzoyl)acrylic acids []. Their structures were confirmed through microanalysis and various spectroscopic techniques []. While their specific biological activities are not detailed in the provided abstract, benzothiazepines are known to exhibit a wide range of pharmacological effects.

(R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid

Compound Description: (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid is a chiral 2-hydroxy acid []. A continuous enzymatic process has been developed for its synthesis at a multi-kilogram scale using a membrane reactor, highlighting its potential industrial importance []. The product is obtained with high enantiomeric excess and yield, indicating the efficiency and stereoselectivity of the enzymatic approach [].

Ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, differing in the dihedral angles between the fluorophenyl and bromophenyl groups []. The cyclohexene ring adopts a slightly distorted sofa conformation in both molecules []. The crystal structure is stabilized by C—H⋯O interactions linking the molecules into chains [].

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

Compound Description: A-278637 is a novel ATP-sensitive potassium (KATP) channel opener that demonstrates bladder selectivity in suppressing unstable bladder contractions [, ]. It effectively inhibits spontaneous phasic activity in pig bladder strips and reduces myogenic contractions in vivo [, ]. A-278637 exhibits superior selectivity compared to other KCOs, making it a promising candidate for the treatment of overactive bladder [, ].

1-(Cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'-oxoethyl)-piperidine HBr (DuP 734)

Compound Description: DuP 734 is a novel compound that acts as both a sigma receptor antagonist and a 5-HT2 receptor antagonist [, , , ]. It displays high affinity for both receptors while having low affinity for dopamine receptors and numerous other receptors, ion channels, and second messenger systems [, , , ]. Preclinical studies suggest potential antipsychotic activity without motor side effects commonly associated with typical antipsychotics [, , , ].

8-(4-Fluorophenyl)-2-((2E)-3-phenyl-2-propenoyl)-1,2,3,4-tetrahydropyrazolo[5,1-c][1,2,4]triazine (FR210575)

Compound Description: FR210575 is a potent free radical scavenger that exhibits neuroprotective properties []. It effectively protects against neuronal cell death induced by oxidative stress and growth factor withdrawal in vitro []. In vivo studies demonstrate its ability to attenuate brain injury following focal cerebral ischemia in rats, suggesting its potential as a therapeutic agent for stroke and neurodegenerative diseases [].

ML3403 ({4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine)

Compound Description: ML3403 is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK) []. It primarily undergoes sulfoxidation to its active metabolite, ML3603, in human liver microsomes []. Various cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4, contribute to its metabolism []. Preclinical studies in rats reveal a significant gender-specific difference in the pharmacokinetics of ML3403 and its active metabolite [].

3-[2-(4-Fluorophenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione

Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, connected by N—H⋯O hydrogen bonds []. The molecules exhibit slightly different conformations, as indicated by the dihedral angles between the imidazolidine-2,4-dione ring and its substituents []. Weak C—H⋯O interactions contribute to the formation of a three-dimensional supramolecular architecture in the crystal structure [].

1-Alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide Derivatives

Compound Description: This series of compounds exhibits inhibitory activity against T-type Ca2+ channels, making them potential antihypertensive agents []. The isopropyl substituent at the benzylic position plays a crucial role in their potency []. Unlike Mibefradil, the first T-type Ca2+ channel blocker marketed, the absolute configuration of the benzylic position in these derivatives is opposite []. One of these derivatives, N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide, effectively lowers blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of L-type Ca2+ channel blockers [].

2-(1-Alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives

Compound Description: This series of compounds represents another class of potential antihypertensive agents that act as T-type Ca2+ channel inhibitors []. The position of the amide structure is crucial for their inhibitory activity []. Introducing specific substituents on the pendant benzene ring enhances their selectivity towards T-type Ca2+ channels over L-type Ca2+ channels and influences their bradycardic activity []. One notable derivative, N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-2-(1-{2-[2-(2-methoxyethoxy)phenyl]ethyl}piperidin-4-yl)acetamide, effectively lowers blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia [].

(2-Fluorophenyl)(4-fluorophenyl)(2-pyridyl)methyl Methacrylate (2F4F2PyMA)

Compound Description: 2F4F2PyMA is a novel methacrylate monomer that forms optically active polymers with a single-handed helical conformation when polymerized using chiral anionic initiators [, ]. These polymers exhibit enhanced chiral recognition ability compared to the racemic polymer []. The monomer itself demonstrates high resistance to methanolysis compared to other methacrylates like triphenylmethyl methacrylate (TrMA) [, ].

4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide

Compound Description: This compound serves as a key intermediate in the synthesis of Atorvastatin []. Its synthesis involves a multi-step process starting from readily available materials, highlighting its importance in pharmaceutical production [].

1-(β-D-Glucopyranosyl)-4-methyl-3-[5-(4-fluorophenyl)-2-thienylmethyl] Benzene Hemihydrate

Compound Description: This compound is a novel glucopyranoside derivative that exhibits a specific crystalline form, characterized by its X-ray powder diffraction pattern and infrared spectrum []. The presence of the glucose moiety suggests potential biological activity or relevance as a carbohydrate conjugate.

1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene

Compound Description: This carbocyclic compound was synthesized as an analogue of pyridyl-substituted five-membered heterocycles being investigated as potential p38 mitogen-activated protein kinase inhibitors []. Its synthesis involves a multistep process starting from cyclopentanone, highlighting its potential relevance in medicinal chemistry [].

[3-(3-Chloro-4-fluorophenyl)-2-oxo-3,4-dihydro-2H-2λ5-benzo[e][1,3,2]oxazaphosphinin-2-yl]-(Aryl/alkyl) Methanols

Compound Description: This series of benzooxazaphosphininyl methanol derivatives was synthesized via the Pudovick reaction, employing niobium pentoxide (Nb2O5) as a catalyst []. These compounds exhibited a lethal effect on sugarcane whip smut, a fungal disease affecting sugarcane crops []. They also demonstrated biodegradability, breaking down into non-toxic phosphate residues that can potentially act as plant nutrients [].

(5RS,6SR)-6-(4-Fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine

Compound Description: This oxadiazine derivative is synthesized through the reaction of (2RS,3SR)-2,3-dibromo-1,3-bis(4-fluorophenyl)propan-1-one with 4-hydroxybenzohydrazide []. Crystallization from N,N-dimethylformamide yields a monosolvate, indicating its ability to form complexes with solvent molecules [].

3,5-Bis(4-fluorophenyl)-1-phenyl-1H-pyrazole

Compound Description: This pyrazole derivative is formed by reacting (2RS,3SR)-2,3-dibromo-1,3-bis(4-fluorophenyl)propan-1-one with phenylhydrazine []. The pyrazole ring exhibits some degree of aromatic-type delocalization []. In the crystal structure, molecules are linked by C—H⋯π(arene) hydrogen bonds, forming simple chains [].

MCL0129 (1-[(S)-2-(4-Fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine)

Compound Description: MCL0129 is a potent and selective melanocortin-4 (MC4) receptor antagonist []. It demonstrates anxiolytic and antidepressant-like effects in rodent models without significantly affecting motor coordination or sedation []. Its selectivity for MC4 receptors over other melanocortin receptor subtypes makes it a potential candidate for treating stress-related disorders [].

N-(4-Fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide

Compound Description: This compound represents a novel potential cholesterol absorption inhibitor []. Its synthesis starts from 4-fluorobenzaldehyde, highlighting its potential for medicinal chemistry applications [].

Properties

CAS Number

155957-43-0

Product Name

4-(4-Fluorophenyl)-2-pyrimidinethiol

IUPAC Name

6-(4-fluorophenyl)-1H-pyrimidine-2-thione

Molecular Formula

C10H7FN2S

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C10H7FN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14)

InChI Key

IKNROSDVLWITKJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=NC(=S)N2)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC(=S)N2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.